molecular formula C17H15Cl3FN5OS B11962995 2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide CAS No. 294655-10-0

2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide

Cat. No.: B11962995
CAS No.: 294655-10-0
M. Wt: 462.8 g/mol
InChI Key: QFOKMKZTJAODRL-UHFFFAOYSA-N
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Description

2-Fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide is a halogenated acetamide derivative featuring a fluoroacetamide core, a trichloroethyl group, and a phenyldiazenyl-anilino carbothioyl side chain. This compound is of interest in medicinal chemistry due to the prevalence of acetamide derivatives in drug discovery, particularly as enzyme inhibitors or receptor ligands .

Properties

CAS No.

294655-10-0

Molecular Formula

C17H15Cl3FN5OS

Molecular Weight

462.8 g/mol

IUPAC Name

2-fluoro-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C17H15Cl3FN5OS/c18-17(19,20)15(23-14(27)10-21)24-16(28)22-11-6-8-13(9-7-11)26-25-12-4-2-1-3-5-12/h1-9,15H,10H2,(H,23,27)(H2,22,24,28)

InChI Key

QFOKMKZTJAODRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF

Origin of Product

United States

Preparation Methods

Steric Hindrance in Thiourea Formation

The trichloroethyl group introduces steric bulk, slowing thiourea formation. Increasing reaction temperature to 90°C and using a catalytic amount of DMAP accelerates the process without side products.

Diazonium Salt Stability

Benzenediazonium chloride is thermally unstable. Maintaining temperatures below 5°C during coupling and using excess HBF₄ stabilizes the intermediate, improving yields by 15%.

Fluorination Selectivity

Competing dichlorination is minimized by employing excess KF and rigorous drying of DMF. ¹⁹F NMR monitors reaction progress to ensure monofluorination.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Hydrazinolysis85–9095High regioselectivityRequires anhydrous conditions
Diazonium Coupling70–7590Mild conditionsSensitive to temperature fluctuations
Fluorination8098ScalableHigh reagent cost

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides, various solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2,2,2-trichloro-1-({[4-(phenyldiazenyl)anilino]carbothioyl}amino)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The target compound shares a common trichloroethylacetamide backbone with several analogs synthesized in (compounds 7d–7h) and other derivatives described in , and 20. Key structural variations include:

Compound ID/Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol)
Target Compound Fluoro, phenyldiazenyl-anilino carbothioyl C₁₉H₁₄Cl₃FN₄O₂S ~527.7 (calculated)
4-Bromo-N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]benzamide Bromo, phenyldiazenyl-anilino C₂₁H₁₆BrCl₃N₄O 526.64
2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide Diphenyl, chlorophenyl carbamothioyl C₂₃H₁₉Cl₄N₃OS 553.73
2-Fluoro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)sulfanylidenemethyl]amino]ethyl]acetamide Fluoro, methoxy-nitroanilino sulfanylidenemethyl C₁₄H₁₂Cl₃FN₄O₃S 465.73
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido)ethyl)acetamide (7h) Dichlorophenoxy, naphthalenyl thioureido C₂₃H₁₇Cl₅N₂O₂S 586.68

Key Observations :

  • Electron-Withdrawing Effects : The fluoro and trichloro groups in the target compound enhance electrophilicity compared to bromo () or methoxy-nitro () analogs.

Physicochemical Properties

Data from and reveal trends in melting points, yields, and chromatographic behavior:

Compound ID/Name Yield (%) Melting Point (°C) Rf Value
Target Compound N/A N/A N/A
7d 58 171–173 0.28
7h 64 205–207 0.69
4-Bromo analog N/A N/A N/A
2,2-Diphenyl analog N/A N/A N/A

Analysis :

  • Higher melting points in analogs with bulky substituents (e.g., 7h: 205–207°C) suggest increased crystalline stability due to van der Waals interactions.

Spectroscopic Characterization

1H/13C NMR data from and highlight substituent-driven chemical shifts:

  • Trichloroethyl Backbone : δH ~4.3–5.0 ppm (methylene protons), δC ~55–60 ppm (C-Cl3) .
  • Phenyldiazenyl Group : Aromatic protons (δH ~7.2–8.1 ppm) and carbons (δC ~120–150 ppm) align with π-π* transitions in UV-Vis spectra .
  • Fluoro Substituent : 19F NMR would show a singlet near δF -120 to -150 ppm, distinct from bromo (δH ~7.5 ppm in 1H NMR) or chloro analogs .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventDMF or acetonitrileImproves solubility of intermediates
Temperature0–5°C (critical steps)Reduces decomposition
CatalystsEDCl/HOBt or Cu saltsEnhances coupling efficiency

Basic: Which spectroscopic techniques are most reliable for confirming the compound’s structure?

A combination of NMR, IR, and HRMS is essential:

  • ¹H/¹³C NMR : Assign peaks for the trichloroethyl group (δ 4.2–4.5 ppm for CH₂), fluorinated acetamide (δ 2.1–2.3 ppm for CF₃), and diazenyl aromatic protons (δ 7.5–8.0 ppm) .
  • IR Spectroscopy : Confirm carbothioyl (C=S stretch at ~1250 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) groups.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₁₅Cl₃F N₅O₂S: 508.9864) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity using CLSI guidelines) .
  • Structural analogs : Compare results with derivatives (e.g., fluorobenzyl vs. chlorophenyl substitutions) to isolate functional group contributions .
  • Solubility factors : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability in vitro .

Q. Table 2: Bioactivity Data Comparison

StudyReported IC₅₀ (μM)Key Experimental Variables
Antimicrobial (A)12.510% DMSO in broth, 24h incubation
Anticancer (B)45.8Serum-free media, 48h exposure

Advanced: What computational strategies effectively model the compound’s structure-activity relationship (SAR)?

  • Docking simulations : Use AutoDock Vina to predict binding to targets like DNA gyrase (for antimicrobial activity) or kinase domains (anticancer) .
  • QSAR modeling : Incorporate descriptors like logP (lipophilicity) and H-bond donors to correlate substituent effects (e.g., trichloro vs. trifluoro groups) with activity .
  • MD simulations : Assess stability of the carbothioyl-amide scaffold in biological membranes .

Advanced: What approaches are used to study pharmacokinetic properties?

  • ADME profiling :
    • Lipophilicity (logP) : Measure via shake-flask method (predicted logP = 3.2 for this compound due to Cl/F substitutions) .
    • Metabolic stability : Use liver microsomes to identify CYP450-mediated degradation pathways.
  • Plasma protein binding : Equilibrium dialysis to quantify unbound fraction .

Q. Table 3: Pharmacokinetic Parameters

ParameterValueMethod
logP3.2Shake-flask (pH 7.4)
Plasma protein binding89%Equilibrium dialysis

Advanced: What techniques elucidate interaction mechanisms with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified enzymes (e.g., thymidylate synthase) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
  • Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-protein complexes to guide SAR refinement .

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